molecular formula C17H17F3N2 B5638314 1-(3,4-difluorobenzyl)-4-(2-fluorophenyl)piperazine

1-(3,4-difluorobenzyl)-4-(2-fluorophenyl)piperazine

Cat. No. B5638314
M. Wt: 306.32 g/mol
InChI Key: NCUSORSSEXAMQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3,4-difluorobenzyl)-4-(2-fluorophenyl)piperazine and its derivatives involves several key steps, including condensation reactions and the confirmation of proposed structures through the synthesis of authentic compounds. Notably, the synthesis process aims to establish the structure of metabolites and related compounds for compounds like KB-2796, a cerebral vasodilator, by synthesizing metabolites to confirm proposed structures (Ohtaka et al., 1989).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated through various spectroscopic techniques and X-ray diffraction studies. For instance, the title compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, with its structure further confirmed by single-crystal XRD data (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The reactivity of 1-(3,4-difluorobenzyl)-4-(2-fluorophenyl)piperazine derivatives includes various chemical transformations such as N-dealkylation, hydroxylation, and O-demethylation. These transformations are crucial for understanding the biotransformation pathways of these compounds in biological systems (Kawashima et al., 1991).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are determined through rigorous experimental analysis. For example, 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone demonstrated specific conformations and intermolecular interactions, highlighting the significance of detailed structural analysis in understanding compound properties (Zhang et al., 2011).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and susceptibility to specific reactions, are essential for the comprehensive characterization of these compounds. Studies on the synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate contribute to this understanding by detailing synthesis routes, characterization, and potential biological activities (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2/c18-14-6-5-13(11-16(14)20)12-21-7-9-22(10-8-21)17-4-2-1-3-15(17)19/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUSORSSEXAMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)F)F)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5262011

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